molecular formula C13H12N4O2S2 B8645510 Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

Cat. No.: B8645510
M. Wt: 320.4 g/mol
InChI Key: KYDYBGSADVCIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C13H12N4O2S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C13H12N4O2S2/c1-2-19-12(18)8-21-11-6-5-10-14-15-13(17(10)16-11)9-4-3-7-20-9/h3-7H,2,8H2,1H3

InChI Key

KYDYBGSADVCIRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=CS3)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-thiophenecarbohydrazide (215 mg, 1.5 mmol) dissolved in n-BuOH (3 mL) was added ethyl 2-((6-chloropyridazin-3-yl)thio)propanoate (232 mg, 1 mmol), and the whole was heated for 5 h in a 140-145° C. oil bath. The reaction mixture was then cooled to room temperature (˜25° C.), and the solid residue removed by filtration. The filtrate was then diluted with methylene chloride (50 mL), and washed with saturated with NaHCO3 (˜15 mL). The combined aqueous layers were washed twice with methylene chloride, and the organic layers were then combined, washed with brine, dried over MgSO4, filtered, and evaporated. The resulting solid was then recrystallized from EtOH to give ethyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
ethyl 2-((6-chloropyridazin-3-yl)thio)propanoate
Quantity
232 mg
Type
reactant
Reaction Step Two

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